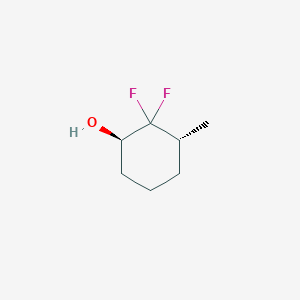
NHS-5(6)Carboxyrhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS-5(6)Carboxyrhodamine is a rhodamine chromophore activated for facile labeling of amino groups . It is used for fluorescence labeling applications, where accurate dye/protein ratios can be obtained under native conditions .
Molecular Structure Analysis
The molecular formula of this compound is C29H25N3O7 . The molecular weight is 527.52 .Chemical Reactions Analysis
This compound is a rhodamine derived label for amine modification and protein conjugation . It is used for fluorescence labeling applications .Physical And Chemical Properties Analysis
The molecular weight of this compound is 527.52 . The molecular formula is C29H25N3O7 . The density is 1.5±0.1 g/cm3 . The boiling point is 759.4±70.0 °C at 760 mmHg .Scientific Research Applications
Protein and Biomolecule Labeling
NHS-5(6)Carboxyrhodamine is utilized for labeling proteins and biomolecules through NHS ester-mediated derivatization, which allows conjugation to primary amines. This application is critical for fluorescence microscopy and other techniques requiring the visualization of biological molecules (Nanda & Lorsch, 2014).
Fluorescence Imaging
The compound is also involved in the development of fluorescent dyes for bioimaging. New rhodamines with intense red fluorescence, improved hydrolytic stability, and compatibility with bioconjugation techniques have been synthesized for use in stimulated emission depletion (STED) microscopy, offering high contrast and minimal background for biological samples (Kolmakov et al., 2014).
Surface Chemistry and Material Science
In material science, this compound derivatives are used to modify surfaces, such as creating adhesive hydrogels with potential biomedical applications. These hydrogels can be covalently bound to tissues or proteins, providing a versatile tool for regenerative medicine and wound healing (Strehin et al., 2010).
Synthesis and Characterization
Efficient synthesis routes for this compound and its derivatives have been reported, enabling the production of these compounds in quantities suitable for research and industrial applications. These methods often involve selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters, facilitating further conjugation with target molecules (Uddin & Marnett, 2008).
DNA Immobilization and Sensing
The activation of COOH-terminated surfaces with this compound derivatives enables the immobilization of DNA, offering applications in biosensing and surface patterning. This approach allows for the specific and stable attachment of nucleic acids to various substrates, which is crucial for biosensor technology and diagnostic applications (Voicu et al., 2004).
Mechanism of Action
Target of Action
NHS-5(6)Carboxyrhodamine, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is primarily used for the precise labeling of proteins . It is a fluorescent dye that enables the achievement of accurate ratios of dye to protein, even under native conditions .
Mode of Action
This compound is a rhodamine chromophore activated for facile labeling of amino groups . It interacts with its targets, the proteins, by binding to the amino groups present in these biomolecules . This interaction results in the proteins being labeled with the fluorescent dye, which can then be detected using fluorescence microscopy, flow cytometry, and other similar techniques .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the proteins it labels. The exact pathways and their downstream effects would depend on the specific proteins being labeled. The primary role of this compound in these pathways is to provide a means of visualizing and tracking the proteins, rather than directly influencing the pathways themselves .
Result of Action
The primary result of this compound’s action is the labeling of proteins with a fluorescent dye . This allows for the visualization and tracking of these proteins in various applications, such as fluorescence microscopy and flow cytometry . The dye/protein ratios for this compound exhibit a close similarity between native and denaturing conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value can affect the reaction of this compound with amino groups . Furthermore, the conditions under which the proteins are present (native or denaturing) can influence the dye/protein ratios achieved .
Biochemical Analysis
Biochemical Properties
NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .
Cellular Effects
In cellular processes, this compound is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound remains stable, allowing for long-term studies of cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.
Subcellular Localization
The subcellular localization of this compound is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYHBMOVJJZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478456 |
Source


|
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150408-83-6 |
Source


|
| Record name | NHS-5(6)Carboxyrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

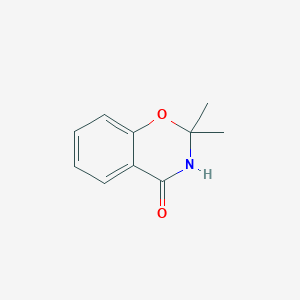
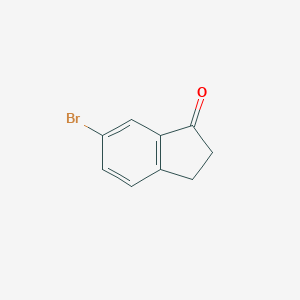
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
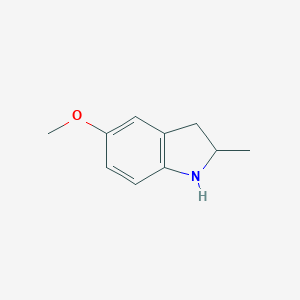

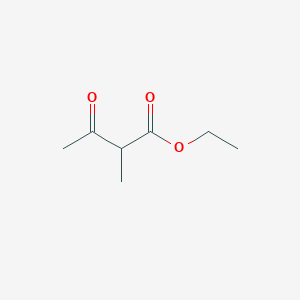
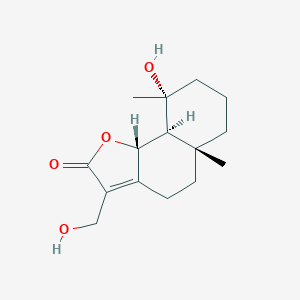
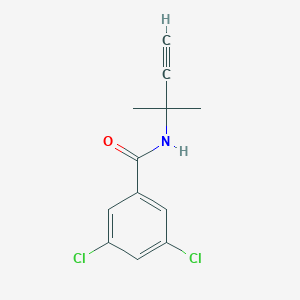
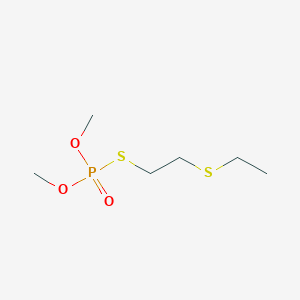

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)


